Amino-PEG12-CH2-Boc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

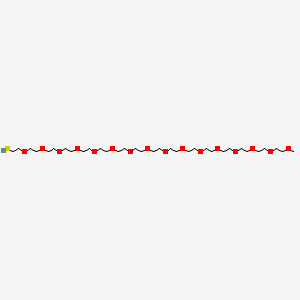

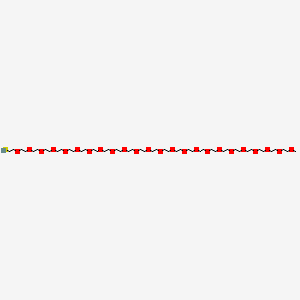

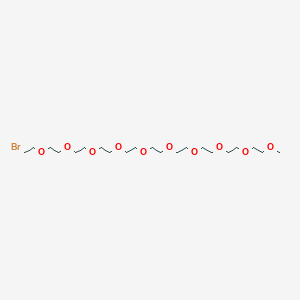

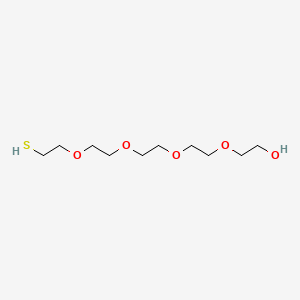

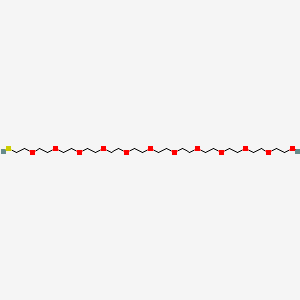

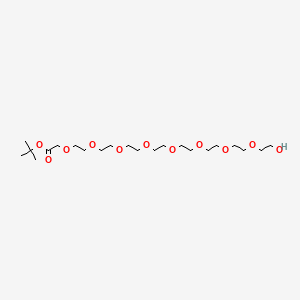

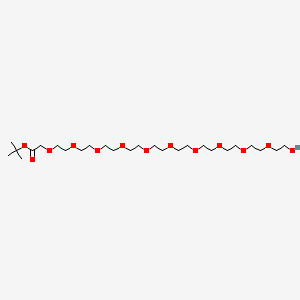

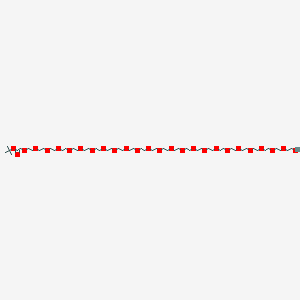

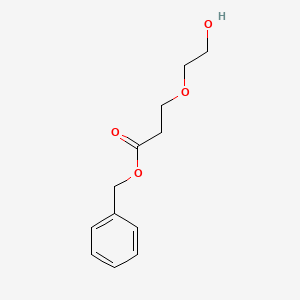

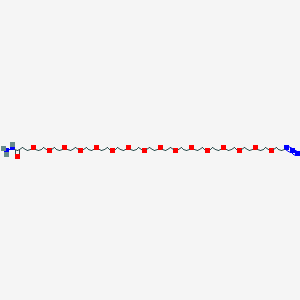

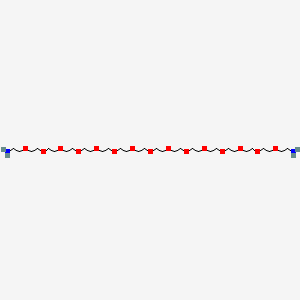

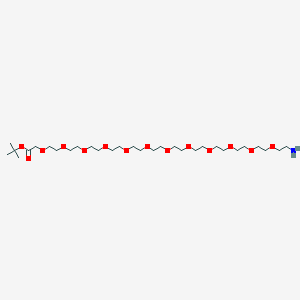

Amino-PEG12-CH2-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is characterized by its long PEG chain, which provides flexibility and solubility, and a tert-butyl carbamate (Boc) protecting group that can be removed under acidic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG12-CH2-Boc typically involves the following steps:

PEGylation: The initial step involves the reaction of polyethylene glycol with a suitable reagent to introduce an amino group at one end of the PEG chain.

Protection: The amino group is then protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large quantities of polyethylene glycol are reacted with the amino group donor.

Boc Protection: The amino-functionalized PEG is then treated with Boc2O in large reactors, ensuring efficient mixing and temperature control to maintain reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Amino-PEG12-CH2-Boc undergoes several types of chemical reactions:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, yielding the free amine.

Conjugation: The free amine can react with various electrophiles, such as activated esters or isocyanates, to form amide or urea linkages.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Conjugation: Activated esters (e.g., N-hydroxysuccinimide esters) or isocyanates in anhydrous solvents.

Major Products

Free Amine: Obtained after Boc deprotection.

Conjugated Products: Formed by reacting the free amine with various electrophiles.

Wissenschaftliche Forschungsanwendungen

Amino-PEG12-CH2-Boc is widely used in scientific research, particularly in the following areas:

Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

Industry: Used in the development of advanced materials and bioconjugates.

Wirkmechanismus

The mechanism of action of Amino-PEG12-CH2-Boc involves its role as a linker in PROTACs. PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain provides flexibility and solubility, while the Boc group protects the amine functionality during synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

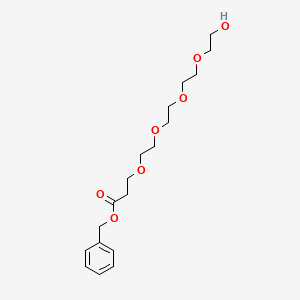

Amino-PEG4-CH2-Boc: A shorter PEG chain variant with similar properties but reduced flexibility and solubility.

Amino-PEG8-CH2-Boc: An intermediate PEG chain length offering a balance between flexibility and solubility.

Amino-PEG24-CH2-Boc: A longer PEG chain providing greater flexibility and solubility but potentially more challenging to handle due to increased viscosity .

Uniqueness

Amino-PEG12-CH2-Boc is unique due to its optimal PEG chain length, which provides a balance between flexibility, solubility, and ease of handling. This makes it particularly suitable for use in the synthesis of PROTACs and other bioconjugates.

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61NO14/c1-30(2,3)45-29(32)28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-31/h4-28,31H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEUVCLBCMIASR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.